molecular formula C16H19NO3 B12569707 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one CAS No. 586960-09-0

5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one

Cat. No.: B12569707
CAS No.: 586960-09-0
M. Wt: 273.33 g/mol
InChI Key: NOZBTDVICUUUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with morpholine under acidic or basic conditions to form an intermediate.

    Formation of Penta-2,4-dien-1-one: The intermediate undergoes further reactions, such as aldol condensation, to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Studies may explore its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Science: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A starting material for the synthesis.

    Morpholine: A component of the final compound.

    Penta-2,4-dien-1-one: A structural analog.

Uniqueness

The unique combination of the methoxyphenyl group and the morpholine ring in 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one may confer specific properties, such as enhanced biological activity or unique electronic properties, distinguishing it from similar compounds.

Properties

CAS No.

586960-09-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C16H19NO3/c1-19-15-8-6-14(7-9-15)4-2-3-5-16(18)17-10-12-20-13-11-17/h2-9H,10-13H2,1H3

InChI Key

NOZBTDVICUUUNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.